(R)-Crinecerfont

描述

属性

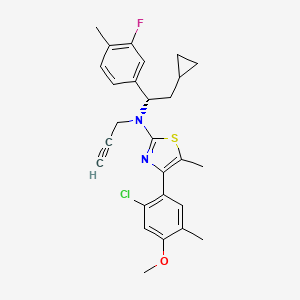

IUPAC Name |

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAKXXNRGSLYTQ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996687 | |

| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752253-39-7 | |

| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-2-propyn-1-yl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=752253-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SSR 125543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752253397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRINECERFONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFT24BX55I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Crinecerfont: A Technical Guide to its Mechanism of Action in Congenital Adrenal Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Crinecerfont (also known as NBI-74788 and formerly as SSR-125543) is a first-in-class, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is approved for the treatment of congenital adrenal hyperplasia (CAH) in adults and pediatric patients.[3] In CAH, the deficiency of enzymes required for cortisol synthesis leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in chronic hypersecretion of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[4] This leads to adrenal hyperplasia and excessive production of adrenal androgens. This compound addresses the underlying pathophysiology of CAH by selectively blocking the CRF1 receptor at the pituitary, thereby reducing ACTH secretion and subsequently lowering adrenal androgen levels.[4][5] This targeted mechanism allows for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage hyperandrogenism in CAH patients, potentially mitigating the long-term side effects of chronic steroid excess.[6][7]

Pathophysiology of Congenital Adrenal Hyperplasia and the Role of the HPA Axis

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol production due to deficiencies in enzymes involved in adrenal steroidogenesis.[7] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency. The diminished cortisol synthesis disrupts the negative feedback loop of the HPA axis. This leads to an overproduction of CRF from the hypothalamus, which in turn stimulates the anterior pituitary to release excessive amounts of ACTH.[4] The chronically elevated ACTH levels cause hyperplasia of the adrenal cortex and a shunting of steroid precursors towards the androgen synthesis pathway, resulting in hyperandrogenism.

This compound: Mechanism of Action

This compound is a potent and selective antagonist of the CRF1 receptor.[1] It competitively binds to CRF1 receptors on the corticotroph cells of the anterior pituitary, preventing the binding of endogenous CRF.[8] This blockade inhibits the signaling cascade that leads to the synthesis and release of ACTH.[5] The reduction in ACTH levels subsequently decreases the stimulation of the adrenal cortex, leading to a reduction in the production of adrenal androgens and their precursors, such as androstenedione and 17-hydroxyprogesterone (17-OHP).[4][7]

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human CRF1 receptor. In vitro studies have reported pKi values of 8.73 for cloned human CRF1 receptors and 9.08 for native human CRF1 receptors.[1] The compound exhibits a high degree of selectivity, with a reported 1000-fold greater affinity for the CRF1 receptor compared to the CRF2α receptor and the CRF binding protein.[9]

| Parameter | Value | Receptor Source | Reference |

| pKi | 8.73 | Cloned Human CRF1 | [1] |

| pKi | 9.08 | Native Human CRF1 | [1] |

| Selectivity | >1000-fold vs. CRF2α | - | [9] |

Pharmacokinetics

This compound is orally bioavailable and is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[8] The median time to maximum plasma concentration (Tmax) is approximately 4 hours, and steady-state plasma concentrations are typically reached within 7 days of twice-daily dosing.[10]

| Parameter | Value (Adults) | Reference |

| Tmax | ~4 hours | [10] |

| Steady State | ~7 days | [10] |

| Protein Binding | ≥99.9% | [8] |

| Metabolism | Primarily CYP3A4 | [8] |

| Apparent Volume of Distribution | 852 L | [8] |

| Steady-State Exposure (AUC0-24h) | 72,846 ng·h/mL | [8] |

| Steady-State Peak Concentration (Cmax) | 4,231 ng/mL | [8] |

Clinical Efficacy in Congenital Adrenal Hyperplasia

Multiple clinical trials have demonstrated the efficacy of this compound in reducing key biomarkers of hyperandrogenism in both adult and pediatric patients with CAH, allowing for a significant reduction in glucocorticoid dosage.

Phase 2 Clinical Trial Data

Open-label, 14-day Phase 2 studies in both adults and adolescents with classic 21-hydroxylase deficiency showed substantial reductions in ACTH, 17-OHP, and androstenedione.[7]

| Hormone | Median Percent Reduction from Baseline (Adolescents, 50 mg BID) | Median Percent Reduction from Baseline (Adults, 100 mg BID) | Reference |

| ACTH | -57.1% | -66% | [7][11] |

| 17-OHP | -69.5% | -64% | [7][11] |

| Androstenedione | -58.3% | -64% | [7][11] |

| Testosterone (females) | -76.2% | - | [11] |

Phase 3 Clinical Trial Data (CAHtalyst Studies)

The Phase 3 CAHtalyst program, consisting of separate trials in adult and pediatric patients, confirmed the efficacy and safety of this compound. The primary endpoint in the adult study was the percent change in daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.[6] In the pediatric study, the primary endpoint was the change in androstenedione level from baseline to week 4.[12]

Table 4.1: Key Efficacy Endpoints from the CAHtalyst Adult Study (24 Weeks) [6][13]

| Endpoint | This compound (n=122) | Placebo (n=60) | P-value |

| Change in Glucocorticoid Dose | -27.3% | -10.3% | <0.001 |

| Patients Achieving Physiologic Glucocorticoid Dose | 63% | 18% | <0.001 |

| Change in Androstenedione at Week 4 | -299 ng/dL | +45.5 ng/dL | <0.001 |

Table 4.2: Key Efficacy Endpoints from the CAHtalyst Pediatric Study (28 Weeks) [12][14]

| Endpoint | This compound (n=69) | Placebo (n=34) | P-value |

| Change in Androstenedione at Week 4 | -197 ng/dL | +71 ng/dL | <0.001 |

| Change in Glucocorticoid Dose at Week 28 | -18.0% | +5.6% | <0.001 |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the following provides an overview of the methodologies employed in the clinical development of this compound.

Clinical Trial Design (CAHtalyst Adult Study)

A Phase 3, multinational, randomized, double-blind, placebo-controlled trial was conducted in 182 adults with classic CAH.[11]

-

Patient Population: Adults with classic 21-hydroxylase deficiency on stable glucocorticoid therapy.[11]

-

Intervention: this compound 100 mg twice daily or placebo for 24 weeks.[11]

-

Glucocorticoid Management: Glucocorticoid doses were kept stable for the first 4 weeks, followed by a reduction and optimization period to achieve the lowest dose that maintained androstenedione control (≤120% of baseline or within the reference range).[11]

-

Hormone Analysis: Serum concentrations of androstenedione, 17-OHP, and ACTH were measured at various time points. While specific assay details are not fully public, modern clinical trials for steroid hormones typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity over traditional immunoassays.[15]

Bioanalytical Methods

The accurate quantification of steroid hormones is critical in CAH clinical trials. LC-MS/MS is the preferred method due to its high selectivity, which minimizes cross-reactivity with structurally similar steroid precursors that can interfere with immunoassays.[15]

Conclusion

This compound represents a significant advancement in the management of congenital adrenal hyperplasia. Its targeted mechanism of action as a CRF1 receptor antagonist directly addresses the underlying pathophysiology of ACTH-driven adrenal androgen excess. The robust clinical data demonstrating significant reductions in key adrenal androgens and the ability to lower glucocorticoid doses to more physiologic levels highlight its potential to improve long-term outcomes for patients with CAH. This technical guide provides a comprehensive overview of the core mechanism, pharmacological profile, and clinical efficacy of this compound for the scientific and drug development community. Further research into the long-term benefits and safety of this novel therapeutic is ongoing.

References

- 1. medkoo.com [medkoo.com]

- 2. SSR125543 (Crinecerfont) | CRF1 antagonist | Probechem Biochemicals [probechem.com]

- 3. FDA clears Neurocrine drug for rare adrenal disorder | pharmaphorum [pharmaphorum.com]

- 4. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]

- 6. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]

- 7. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 8. go.drugbank.com [go.drugbank.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. binasss.sa.cr [binasss.sa.cr]

- 12. nadf.us [nadf.us]

- 13. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. contemporarypediatrics.com [contemporarypediatrics.com]

- 15. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Crinecerfont: A Technical Guide for Researchers

A comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of Crinecerfont (NBI-74788), a first-in-class corticotropin-releasing factor type 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH).

Introduction

Congenital adrenal hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, which leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1] This chronic overstimulation of the adrenal cortex results in adrenal hyperplasia and excessive production of adrenal androgens. The mainstay of CAH treatment for decades has been lifelong glucocorticoid replacement therapy. However, the supraphysiologic doses often required to suppress adrenal androgen production can lead to significant long-term side effects, including metabolic complications, reduced bone density, and growth impairment.[2]

Crinecerfont (formerly known as NBI-74788 and SSR-125543) is a novel, orally active, non-peptide small molecule that acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[3][4] By blocking the action of CRF on the pituitary, Crinecerfont reduces ACTH secretion, thereby decreasing the overproduction of adrenal androgens.[5] This targeted mechanism of action offers the potential to control androgen excess while allowing for a reduction in the daily glucocorticoid dose to more physiologic levels, thus mitigating the adverse effects of chronic high-dose steroid therapy.[2] Recently approved by the FDA under the brand name Crenessity™, Crinecerfont represents a significant advancement in the management of classic CAH.[6]

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of Crinecerfont for research purposes. It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, medicinal chemistry, and pharmacology.

Chemical Properties and Synthesis

Crinecerfont is chemically described as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine.[7][8]

Table 1: Chemical and Physical Properties of Crinecerfont

| Property | Value |

| IUPAC Name | 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine[7][8] |

| Chemical Formula | C₂₇H₂₈ClFN₂OS[6][9] |

| Molecular Weight | 483.04 g/mol [3][6] |

| CAS Number | 752253-39-7[3][5] |

| Appearance | (Not specified in provided results) |

| Solubility | (Not specified in provided results) |

| Storage | Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[10] |

Synthesis of Crinecerfont

The synthesis of Crinecerfont involves the construction of a substituted 2-aminothiazole core, followed by functionalization. While a detailed, step-by-step protocol for research purposes is not publicly available in a single document, a plausible synthetic route can be constructed based on general methods for the synthesis of 2-aminothiazole derivatives and information from patents. The Hantzsch thiazole synthesis is a classical and widely used method for creating the thiazole ring.[11]

A general, conceptual workflow for the synthesis is outlined below. This is a representative scheme and may not reflect the exact process used in industrial manufacturing.

Caption: Conceptual workflow for the synthesis of Crinecerfont.

Mechanism of Action and Signaling Pathway

Crinecerfont is a selective antagonist of the CRF1 receptor. In CAH, the deficiency in cortisol production leads to a lack of negative feedback on the hypothalamus and pituitary, resulting in excessive secretion of corticotropin-releasing factor (CRF) and subsequently ACTH.[1] ACTH stimulates the adrenal glands to produce androgens. Crinecerfont competitively binds to CRF1 receptors on the anterior pituitary corticotropes, blocking the action of endogenous CRF.[5] This antagonism directly reduces the synthesis and release of ACTH, leading to a decrease in adrenal androgen production.[12]

Caption: Mechanism of action of Crinecerfont in the HPA axis.

Experimental Protocols

In Vitro Assays

1. CRF1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of Crinecerfont to the CRF1 receptor.

-

Objective: To determine the inhibitory constant (Ki) of Crinecerfont for the CRF1 receptor.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).[13][14]

-

Radioligand: [³H]-Urocortin or [¹²⁵I]-Tyr⁰-sauvagine.[14][15]

-

Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]

-

Crinecerfont at various concentrations.

-

96-well plates.

-

Scintillation counter or gamma counter.

-

-

Protocol:

-

In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of Crinecerfont.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate the specific binding at each concentration of Crinecerfont and determine the IC₅₀ value (the concentration of Crinecerfont that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. CRF1 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of Crinecerfont to antagonize CRF-induced cyclic adenosine monophosphate (cAMP) production, a downstream signaling event of CRF1 receptor activation.[17][18]

-

Objective: To determine the functional potency (IC₅₀) of Crinecerfont in inhibiting CRF1 receptor signaling.

-

Materials:

-

Protocol:

-

Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of Crinecerfont for a specified time.

-

Stimulate the cells with a fixed concentration of a CRF agonist (e.g., EC₈₀ concentration of ovine CRF) for a defined period (e.g., 30 minutes at 37°C).[17]

-

Lyse the cells (if required by the detection kit) and measure the intracellular cAMP levels using the chosen detection method.

-

Generate a dose-response curve and calculate the IC₅₀ value for Crinecerfont's inhibition of agonist-stimulated cAMP production.

-

In Vivo Animal Models

Humanized mouse models of CAH have been developed and are valuable tools for preclinical evaluation of novel therapies like Crinecerfont.[4][7] These models often involve replacing the murine Cyp21a1 gene with the human CYP21A2 gene carrying a disease-causing mutation.[20]

Efficacy Study in a CAH Mouse Model

-

Objective: To evaluate the efficacy of Crinecerfont in reducing adrenal androgens and allowing for glucocorticoid dose reduction in a CAH mouse model.

-

Animal Model: Humanized CAH mouse model (e.g., carrying a CYP21A2 mutation).[4]

-

Experimental Groups:

-

Vehicle control + standard glucocorticoid dose.

-

Crinecerfont + standard glucocorticoid dose.

-

Crinecerfont + reduced glucocorticoid dose.

-

-

Protocol:

-

Acclimate the CAH mice to the housing conditions.

-

Administer Crinecerfont or vehicle orally at the specified doses and frequency.

-

Administer glucocorticoids (e.g., hydrocortisone) via an appropriate route (e.g., in drinking water or subcutaneous pellets).

-

Monitor animal health, body weight, and food/water intake daily.

-

Collect blood samples at baseline and at various time points throughout the study for hormone analysis.

-

At the end of the study, euthanize the animals and collect adrenal glands for weight and histological analysis.

-

Measure plasma concentrations of ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione using methods like LC-MS/MS.

-

Analyze the data to compare hormone levels and adrenal gland morphology between the different treatment groups.

-

Clinical Trial Protocol (Illustrative)

The clinical development of Crinecerfont involved Phase II and Phase III trials in both adult and pediatric populations with classic CAH.[2][21] The following is a generalized protocol based on the design of these studies.

Caption: Generalized workflow of a Phase III clinical trial for Crinecerfont.

Measurement of Adrenal Hormones in Clinical Trials

-

Objective: To assess the effect of Crinecerfont on key adrenal hormones.

-

Hormones Measured: ACTH, 17-OHP, androstenedione, and testosterone.[22]

-

Methodology:

-

Sample Collection: Blood samples are typically collected in the morning before the daily glucocorticoid dose.[23] For more detailed pharmacokinetic and pharmacodynamic assessments, 24-hour serial sampling may be performed.[22]

-

Assay Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate measurement of steroid hormones.[24] Immunoassays are also used, particularly for screening.

-

ACTH Measurement: Due to its instability, blood for ACTH measurement should be collected in pre-chilled EDTA tubes, immediately placed on ice, and centrifuged in a refrigerated centrifuge. The plasma should be frozen promptly.

-

ACTH Stimulation Test: A cosyntropin (synthetic ACTH) stimulation test can be used to assess adrenal reserve. Baseline blood samples are drawn, followed by administration of cosyntropin (e.g., 250 µg IV or IM). Blood samples are then collected at 30 and 60 minutes to measure cortisol and 17-OHP levels.[25]

-

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Crinecerfont.

Table 2: Preclinical Pharmacological Data

| Parameter | Value | Reference |

| CRF1 Receptor Binding Affinity (pKi) | 8.73 - 9.08 | [26] |

| CRF-induced cAMP Synthesis Inhibition (IC₅₀) | 3.0 ± 0.4 nM | [26] |

Table 3: Clinical Efficacy Data (Phase III CAHtalyst Studies)

| Endpoint | Adult Study | Pediatric Study | Reference |

| Primary Endpoint | |||

| Change in Androstenedione at Week 4 | -299 ng/dL (Crinecerfont) vs. +45.5 ng/dL (Placebo) | -197 ng/dL (Crinecerfont) vs. +71 ng/dL (Placebo) | [27][28] |

| Key Secondary Endpoint | |||

| Percent Change in Glucocorticoid Dose at Week 24/28 | -27.3% (Crinecerfont) vs. -10.3% (Placebo) | -18.0% (Crinecerfont) vs. +5.6% (Placebo) | [27][28] |

| Patients Achieving Physiologic GC Dose | 62.7% (Crinecerfont) vs. 17.5% (Placebo) | Not explicitly reported in the same format | [2] |

Table 4: Pharmacokinetic Properties in Humans

| Parameter | Value | Reference |

| Protein Binding | ≥99.9% | [29] |

| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2B6, with minor contributions from CYP2C8 and CYP2C19. | [29] |

| Elimination | Approximately 47.3% recovered in feces (2.7% as unchanged drug) and 2% in urine. | [29] |

| Effective Half-life | Approximately 14 hours | [29] |

| Apparent Clearance | 3.5 L/h | [29] |

Conclusion

Crinecerfont represents a targeted therapeutic approach for the management of congenital adrenal hyperplasia. Its discovery and development have been guided by a deep understanding of the pathophysiology of CAH and the role of the CRF1 receptor in the HPA axis. The synthesis of this complex small molecule has been achieved through advanced medicinal chemistry efforts. Preclinical and clinical studies have demonstrated its efficacy in reducing adrenal androgen levels and enabling a reduction in glucocorticoid dosage, offering a promising new treatment paradigm for patients with CAH. This technical guide provides a foundational resource for researchers and scientists interested in furthering the understanding and application of Crinecerfont and other CRF1 receptor antagonists.

References

- 1. endocrinology.org [endocrinology.org]

- 2. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Crinecerfont | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 20. crinecerfont | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 22. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 23. Congenital Adrenal Hyperplasia: Diagnosis and Emergency Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. seep.es [seep.es]

- 25. droracle.ai [droracle.ai]

- 26. resources.revvity.com [resources.revvity.com]

- 27. researchgate.net [researchgate.net]

- 28. nadf.us [nadf.us]

- 29. researchgate.net [researchgate.net]

(R)-Crinecerfont as a selective CRF1 receptor antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Crinecerfont is a potent and selective, orally administered, non-peptide small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] It represents a novel therapeutic approach for the management of congenital adrenal hyperplasia (CAH), a group of genetic disorders characterized by impaired cortisol synthesis and consequent androgen excess.[2][3] By blocking the CRF1 receptor in the pituitary, this compound reduces the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the overproduction of adrenal androgens.[4][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies related to this compound.

Introduction

Congenital adrenal hyperplasia (CAH) is a family of autosomal recessive disorders affecting adrenal steroidogenesis. The most common form, accounting for approximately 95% of cases, is caused by a deficiency of the enzyme 21-hydroxylase.[6] This deficiency impairs the synthesis of cortisol, leading to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis.[5] The resulting chronic elevation of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH) leads to adrenal hyperplasia and excessive production of adrenal androgens.[2][4]

Current standard-of-care for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[7] However, the supraphysiologic doses of glucocorticoids often required to control androgen levels are associated with significant long-term complications, including obesity, insulin resistance, reduced bone density, and cardiovascular disease.[6][7]

This compound (formerly NBI-74788) offers a targeted, steroid-sparing therapeutic strategy. As a selective CRF1 receptor antagonist, it addresses the underlying pathophysiology by reducing ACTH and adrenal androgen levels, with the potential to allow for the use of lower, more physiologic doses of glucocorticoids.[4][8]

Mechanism of Action

This compound is a selective antagonist of the CRF1 receptor.[4] In the HPA axis, CRF released from the hypothalamus binds to CRF1 receptors on the corticotrophs of the anterior pituitary gland.[5] This interaction activates a G-protein coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and the subsequent synthesis and release of ACTH.[9] ACTH then stimulates the adrenal cortex to produce cortisol and androgens.

By competitively blocking the binding of CRF to its receptor, this compound attenuates this signaling pathway, resulting in reduced ACTH secretion and a subsequent decrease in the production of adrenal androgens.[1][2]

Caption: Mechanism of action of this compound in the HPA axis.

Quantitative Data

Preclinical Data

While specific preclinical binding affinity (Ki) and functional antagonism (IC50) values for this compound are not publicly available in the provided search results, it is described as a "potent and selective CRF1 receptor antagonist".[1] This suggests high binding affinity and significant selectivity for the CRF1 receptor over other receptors, including the CRF2 receptor.

Pharmacokinetic Properties

| Parameter | Value | Condition |

| Plasma Protein Binding | ≥99.9% | In vitro |

| Metabolism | Primarily by CYP3A4; lesser extent by CYP2B6; minor contributions from CYP2C8 and CYP2C19. | In vitro |

| Effective Half-life (t1/2) | ~14 hours | Following a single 100 mg oral dose |

| Apparent Clearance (CL/F) | 3.5 L/h | Following a single 100 mg oral dose |

| Cmax (at steady-state) | 4231 ng/mL | Adult patients |

| AUC0-24h (at steady-state) | 72846 ng·h/mL | Adult patients |

| Excretion | ~47.3% in feces (2.7% as unchanged drug); ~2% in urine (unchanged drug undetectable) | Following a single 100 mg radiolabeled oral dose |

Table 1: Summary of Pharmacokinetic Parameters for this compound.[4]

Clinical Efficacy Data

| Population | Duration | Key Findings |

| Adults with CAH | 14 days | Median percent reductions from baseline: ACTH (-66%), 17-hydroxyprogesterone (17OHP) (-64%), androstenedione (-64%) with 100 mg twice daily.[5][10] |

| Adolescents (14-17 years) with CAH | 14 days | Median percent reductions from baseline: ACTH (-57%), 17OHP (-69%), androstenedione (-58%) with 50 mg twice daily.[5][11][12] |

Table 2: Key Efficacy Results from Phase 2 Clinical Trials of this compound.

| Population | Duration | Primary Endpoint | Results |

| Adults with CAH | 24 weeks | Percent change in daily glucocorticoid dose from baseline while maintaining androstenedione control.[7] | This compound: -27.3% reduction in glucocorticoid dose. Placebo: -10.3% reduction. (Least-squares mean difference: -17.0 percentage points; P<0.001).[7] 63% of patients on this compound achieved a physiologic glucocorticoid dose vs. 18% on placebo (P<0.001).[5][7] |

| Pediatric (4-17 years) with CAH | 28 weeks | Change in androstenedione level from baseline to week 4.[13] | This compound: -197 ng/dL decrease in androstenedione. Placebo: +71 ng/dL increase. (Least-squares mean difference: -268 ng/dL; P<0.001).[13] At week 28, a -18.0% reduction in glucocorticoid dose was observed with this compound vs. a +5.6% increase with placebo (P<0.001).[13][14] |

Table 3: Key Efficacy Results from Phase 3 Clinical Trials of this compound.

Experimental Protocols

CRF1 Receptor Binding Assay (General Protocol)

This protocol is a generalized representation based on standard industry practices for radioligand binding assays.[15][16][17]

-

Objective: To determine the binding affinity of a test compound for the CRF1 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).[16]

-

Radioligand: Typically a high-affinity CRF1 receptor ligand labeled with a radioisotope, such as [125I]-Tyr0-Sauvagine.[16]

-

Non-specific binding control: A high concentration of a non-labeled CRF1 receptor antagonist (e.g., antalarmin).[16]

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]

-

Test compound (this compound) at various concentrations.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the CRF1 receptor-containing membranes, the radioligand at a fixed concentration, and either the test compound at varying concentrations, buffer alone (for total binding), or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[15]

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation, which corrects for the concentration of the radioligand used in the assay.[18]

-

Caption: Generalized workflow for a CRF1 receptor radioligand binding assay.

Phase 3 Clinical Trial Design (CAHtalyst Adult Study)

-

Objective: To evaluate the efficacy and safety of this compound in reducing the daily glucocorticoid dose while maintaining androgen control in adults with CAH.[7][19]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[7][20]

-

Participants: Adults with a diagnosis of classic 21-hydroxylase deficiency CAH.[19][20]

-

Procedure:

-

Screening and Baseline: Participants undergo screening for eligibility and a baseline assessment of their glucocorticoid dose and androstenedione levels.[20]

-

Randomization: Eligible participants are randomized in a 2:1 ratio to receive either this compound or placebo, administered orally twice daily.[7][19]

-

Treatment Period (24 weeks):

-

Open-Label Extension: Following the 24-week double-blind period, participants have the option to enter an open-label extension phase where all receive this compound.[20]

-

-

Primary Efficacy Endpoint: The percent change in the daily glucocorticoid dose from baseline to week 24, with maintenance of androstenedione control.[7][19]

-

Key Secondary Endpoints:

-

Change in androstenedione from baseline to week 4.

-

Proportion of participants achieving a physiologic glucocorticoid dose at week 24 while maintaining androstenedione control.[7]

-

-

Data Analysis: The primary endpoint is analyzed using appropriate statistical methods to compare the treatment effect between the this compound and placebo groups.

Caption: Logical flow of the CAHtalyst Adult Phase 3 clinical trial.

Safety and Tolerability

Across clinical trials, this compound has been generally well tolerated. The most common adverse events reported in the Phase 3 trials were fatigue and headache in adults, and headache, pyrexia, and vomiting in the pediatric population.[7][13] Most adverse events were mild to moderate in severity.[21]

Conclusion

This compound is a promising, first-in-class, selective CRF1 receptor antagonist for the treatment of congenital adrenal hyperplasia.[5][14] Its targeted mechanism of action offers the potential to control the excess adrenal androgen production that is a hallmark of CAH, while enabling a reduction in the supraphysiologic glucocorticoid doses that are associated with significant long-term morbidity.[6][22] The robust preclinical rationale and positive data from a comprehensive clinical trial program in both adult and pediatric populations underscore the potential of this compound to become a new standard of care in the management of this lifelong and burdensome condition.[3][23]

References

- 1. crenessity.com [crenessity.com]

- 2. What is Crinecerfont used for? [synapse.patsnap.com]

- 3. The FDA Approval Journey of Crinecerfont for CAH [webmd.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 6. New Data Back Crinecerfont in Congenital Adrenal Hyperplasia [medscape.com]

- 7. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. newapitechnologies.com [newapitechnologies.com]

- 9. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. experts.umn.edu [experts.umn.edu]

- 20. Crinecerfont for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 21. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]

- 22. neurocrine.gcs-web.com [neurocrine.gcs-web.com]

- 23. trivano.com [trivano.com]

The Fine-Tuning of a Molecular Key: An In-depth Technical Guide to the Structure-Activity Relationship of Crinecerfont and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinecerfont (also known as NBI-74788 and SSR-125543A) is a potent and selective, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] Its recent approval for the treatment of congenital adrenal hyperplasia (CAH) marks a significant advancement in managing this rare genetic disorder.[2][3] Crinecerfont's mechanism of action involves the blockade of CRF1 receptors in the pituitary gland, which leads to a reduction in the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, decreases the overproduction of adrenal androgens, a hallmark of CAH.[1] The development of Crinecerfont is the culmination of extensive medicinal chemistry efforts to identify a small molecule that can effectively and safely modulate the hypothalamic-pituitary-adrenal (HPA) axis. This guide provides a detailed technical overview of the structure-activity relationship (SAR) of Crinecerfont and its analogs, offering insights into the molecular features crucial for its potent antagonist activity.

Core Structure of Crinecerfont

Crinecerfont belongs to the 2-aminothiazole class of CRF1 receptor antagonists.[4][5] Its chemical name is 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)thiazol-2-amine.[1] The core structure can be dissected into several key pharmacophoric elements, each contributing to its high affinity and selectivity for the CRF1 receptor.

Structure-Activity Relationship (SAR)

The 2-Aminothiazole Core

The 2-aminothiazole scaffold serves as a central component for this class of antagonists. Modifications to this core are generally detrimental to activity.

Substitutions on the Thiazole Ring (Position 4 and 5)

The substitution pattern on the thiazole ring is critical for potent CRF1 antagonism.

-

Position 4: In Crinecerfont, this position is occupied by a 2-chloro-4-methoxy-5-methylphenyl group. This bulky, substituted aryl group is essential for high-affinity binding.

-

Position 5: A methyl group at this position, as seen in Crinecerfont, is favorable for activity.

The Amino Group at Position 2 and its Substituents

The nature of the substituents on the exocyclic amino group at the 2-position of the thiazole ring profoundly influences the antagonist potency.

-

N-Propargyl Group: The presence of a propargyl group (N-CH2-C≡CH) is a key feature of Crinecerfont and is associated with high potency.

-

(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl Group: This chiral side chain plays a crucial role in the interaction with the CRF1 receptor. The (S)-configuration is preferred for optimal activity. The cyclopropylmethyl moiety and the substituted phenyl ring are critical for achieving high affinity.

The following table summarizes the key structural features of Crinecerfont and the general SAR trends observed in related 2-aminothiazole CRF1 antagonists.

| Structural Moiety | Substitution in Crinecerfont | General SAR Observations | Reference |

| Core Scaffold | 2-Aminothiazole | Essential for activity. | [4] |

| Position 4 | 2-Chloro-4-methoxy-5-methylphenyl | A substituted aryl group is required for high affinity. | [1] |

| Position 5 | Methyl | Small alkyl groups are tolerated. | [1] |

| Position 2-Amino Substituent 1 | Propargyl | Small, unsaturated alkyl groups are favorable. | [1] |

| Position 2-Amino Substituent 2 | (1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl | A chiral, substituted ethylamine side chain is critical. The (S)-enantiomer is more potent. Specific substitutions on the phenyl ring and the terminal alkyl group fine-tune potency. | [1] |

Signaling Pathway and Mechanism of Action

Crinecerfont exerts its therapeutic effect by competitively inhibiting the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents the activation of the downstream signaling cascade that leads to the synthesis and release of ACTH from the pituitary corticotropes.

Experimental Protocols

CRF1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of test compounds for the CRF1 receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human CRF1 receptor (e.g., CHO or HEK293 cells).[6] The cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format.[7] To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]sauvagine), varying concentrations of the test compound (or vehicle for total binding), and the cell membrane preparation.[8] Non-specific binding is determined in the presence of a saturating concentration of a non-labeled CRF1 receptor antagonist (e.g., astressin).[8]

-

Incubation and Filtration: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[9] The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.[7]

-

Quantification and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

CRF-Stimulated cAMP Functional Assay

This assay measures the ability of a compound to antagonize the CRF-induced increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 receptor signaling pathway.

Workflow:

Detailed Methodology:

-

Cell Culture: Cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293) are seeded into 96-well plates and grown to confluency.[10][11]

-

Assay Procedure: The growth medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with varying concentrations of the test compound (or vehicle) for a defined period (e.g., 30 minutes).[10]

-

Stimulation: Following pre-incubation, the cells are stimulated with a fixed concentration of CRF (typically the EC80 concentration) for a specific time (e.g., 30 minutes) at 37°C.[10]

-

cAMP Quantification: The stimulation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[10][12]

-

Data Analysis: The data are normalized to the response of CRF alone (100%) and basal levels (0%). The IC50 value, representing the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production, is determined by non-linear regression analysis.

In Vitro ACTH Release Assay

This assay assesses the functional consequence of CRF1 receptor antagonism by measuring the inhibition of CRF-stimulated ACTH release from pituitary cells.

Workflow:

Detailed Methodology:

-

Cell Culture: A suitable pituitary cell line, such as the mouse pituitary tumor cell line AtT-20, which endogenously expresses the CRF1 receptor, is cultured in appropriate medium.[13] The cells are seeded into multi-well plates and allowed to adhere.

-

Assay Procedure: The culture medium is replaced with a serum-free medium, and the cells are pre-incubated with various concentrations of the test compound for a set time.

-

Stimulation: The cells are then stimulated with a fixed concentration of CRF for a defined period (e.g., 3-4 hours).

-

Sample Collection and ACTH Measurement: After stimulation, the cell culture supernatant is collected. The concentration of ACTH in the supernatant is quantified using a commercially available ELISA kit.[14][15][16]

-

Data Analysis: The amount of ACTH released is plotted against the concentration of the test compound, and the IC50 value is determined using non-linear regression.

Conclusion

The discovery and development of Crinecerfont represent a significant achievement in medicinal chemistry and a testament to the power of understanding structure-activity relationships. The 2-aminothiazole scaffold, with its specific substitution pattern, has proven to be a highly effective template for designing potent and selective CRF1 receptor antagonists. The detailed SAR knowledge gained from Crinecerfont and its analogs provides a valuable framework for the future design of novel therapeutics targeting the CRF system for a range of stress-related disorders. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key molecular interactions and experimental methodologies that underpin the pharmacology of this important new drug.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2021252669A1 - Crf1 receptor antagonist for the treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]

- 3. WO2020115555A2 - Crf1 receptor antagonist, pharmaceutical formulations and solid forms thereof for the treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]

- 4. 2-arylaminothiazoles as high-affinity corticotropin-releasing factor 1 receptor (CRF1R) antagonists: synthesis, binding studies and behavioral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Assay in Summary_ki [bindingdb.org]

- 10. innoprot.com [innoprot.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 13. A sensitive and simple in vitro assay for corticotropin-releasing substances utilizing ACTH release from cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sceti.co.jp [sceti.co.jp]

- 15. arborassays.com [arborassays.com]

- 16. mdbioproducts.com [mdbioproducts.com]

A Preclinical and Clinical Pharmacological Compendium of (R)-Crinecerfont

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological profile of (R)-Crinecerfont (Crenessity™), a first-in-class, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is designed to serve as a technical resource, summarizing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies of pivotal clinical trials that have defined its profile. This compound is indicated as an adjunctive therapy to glucocorticoid replacement for controlling androgens in adults and pediatric patients aged four years and older with classic congenital adrenal hyperplasia (CAH).[3][4][5]

Mechanism of Action

This compound offers a novel, non-glucocorticoid approach to managing classic CAH by targeting the hypothalamic-pituitary-adrenal (HPA) axis at a key regulatory point.[6][7]

1.1 The HPA Axis in Health and Congenital Adrenal Hyperplasia

In a healthy individual, the hypothalamus releases corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[8] ACTH then acts on the adrenal glands to produce cortisol. Cortisol exerts negative feedback on both the hypothalamus and pituitary to suppress further CRF and ACTH release, maintaining homeostasis.[8]

Classic CAH is most commonly caused by a deficiency in the 21-hydroxylase enzyme, which is critical for cortisol synthesis.[8] This deficiency leads to low cortisol levels and an accumulation of cortisol precursors. The lack of negative feedback from cortisol results in chronic over-secretion of CRF and ACTH, leading to adrenal hyperplasia and the shunting of precursor molecules toward the androgen synthesis pathway.[8][9] This results in the excessive production of androgens like androstenedione and testosterone, which are responsible for many of the clinical manifestations of the disease.[8][10]

1.2 this compound's Point of Intervention

This compound is a selective CRF1 receptor antagonist.[3][11] It acts by competitively blocking the binding of CRF to its type 1 receptors located on the pituitary gland.[5][6][11] This action directly inhibits the excessive secretion of ACTH from the pituitary.[12] By reducing ACTH levels, this compound decreases the overstimulation of the adrenal glands, thereby lowering the production of adrenal androgens and their precursors.[11][13] This targeted mechanism allows for the reduction of supraphysiologic glucocorticoid doses, which are traditionally used to suppress ACTH, thus potentially mitigating the long-term complications of steroid excess.[9][14]

Pharmacological Profile

The pharmacological activity of this compound has been characterized through extensive clinical trials.

2.1 Pharmacodynamics

Clinical studies in both adult and pediatric populations with classic CAH have demonstrated that this compound leads to clinically meaningful reductions in key hormones that are elevated in the disease.

| Study Population | Duration | Intervention | Median % Reduction from Baseline | Reference |

| Adolescents (14-17 yrs) | 14 Days | 50 mg BID | ACTH: -57% 17OHP: -69% Androstenedione: -58% | [8][15] |

| Adults (18-50 yrs) | 14 Days | 100 mg BID | ACTH: -66% 17OHP: -64% Androstenedione: -64% | [8] |

| Adults (Phase 3) | 24 Weeks | 100 mg BID | Glucocorticoid Dose: -27.3% (vs. -10.3% placebo) | [16] |

| Pediatrics (Phase 3) | 28 Weeks | Weight-based | Glucocorticoid Dose: -18.0% (vs. +5.6% placebo) | [8][13][17][16] |

BID = twice daily; ACTH = Adrenocorticotropic hormone; 17OHP = 17-hydroxyprogesterone.

2.2 Pharmacokinetics

The pharmacokinetic properties of this compound have been defined in clinical studies, outlining its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Value | Reference |

| Absorption | Peak Plasma Time (Tmax): ~4 hours | [12] |

| Steady-State Achieved: ~7 days | [12] | |

| Distribution | Plasma Protein Binding: ≥99.9% | [11] |

| Metabolism | Primary Pathway: CYP3A4 | [3][11] |

| Secondary Pathway: CYP2B6 | [11] | |

| Minor Pathways: CYP2C8, CYP2C19 | [11] | |

| Excretion | Feces: ~47.3% (~2.7% as unchanged drug) | [11] |

| Urine: ~2% (unchanged drug undetectable) | [11] | |

| Half-Life | Effective Half-Life: ~14 hours | [11] |

| Clearance | Apparent Clearance: 3.5 L/h | [11] |

| Exposure (Adults) | Cmax: 4,231 ng/mL | [11][12] |

| AUC0-24h: 72,846 ng·h/mL | [11] |

Cmax = Maximum plasma concentration; AUC = Area under the curve.

Preclinical Studies

While the bulk of publicly available data focuses on clinical development, some preclinical findings have been reported. Early preclinical studies in animal models indicated that this compound (then known as SSR-125543) exhibited antidepressant-like effects.[2] Other data suggests the compound is expected to have limited brain penetration, acting primarily on the pituitary gland, which is outside the blood-brain barrier.[15] In a study involving mice under chronic stress, a 5-week treatment with crinecerfont was found to paradoxically exacerbate corticosterone secretion.[18]

Key Experimental Protocols

The pharmacological profile of this compound was primarily established through a series of well-controlled clinical trials.

4.1 Phase 2 Study in Adolescents (NCT04045145)

-

Design: This was an open-label, single-arm study conducted at four centers in the United States.[15]

-

Participants: The study enrolled eight male and female participants, aged 14 to 17 years, with a diagnosis of classic CAH due to 21-hydroxylase deficiency.[15]

-

Protocol: Participants received this compound 50 mg orally twice daily with meals for 14 consecutive days.[15]

-

Primary Outcomes: The main outcomes were the change from baseline to Day 14 in the circulating concentrations of ACTH, 17-hydroxyprogesterone (17OHP), androstenedione, and testosterone.[15]

4.2 Phase 3 Study in Adults (CAHtalyst Adult; NCT04490915)

-

Design: A multinational, randomized, double-blind, placebo-controlled trial involving 182 participants.[4][19]

-

Participants: Adults (≥18 years) with classic CAH receiving stable glucocorticoid regimens.[19]

-

Protocol: Patients were randomized in a 2:1 ratio to receive either this compound 100 mg twice daily or a placebo for 24 weeks. The initial 4 weeks involved a stable glucocorticoid dose, followed by a scheduled down-titration over the next 8 weeks. For the final 12 weeks, the glucocorticoid dose was adjusted as needed to maintain androstenedione control.[4][19]

-

Primary Outcome: The primary efficacy endpoint was the change from baseline in the daily glucocorticoid dose at Week 24 while maintaining androstenedione control.[4]

4.3 Phase 3 Study in Children (CAHtalyst Pediatric; NCT04806451)

-

Design: A multinational, randomized (2:1), placebo-controlled trial enrolling 103 participants.[20]

-

Participants: Children and adolescents (aged 4-17 years) with classic CAH.[13]

-

Protocol: Participants received either weight-based doses of this compound or a placebo for 28 weeks. A stable glucocorticoid dose was maintained for the first 4 weeks, after which the dose was adjusted towards a physiologic target, provided androstenedione levels remained controlled.[20]

-

Primary Outcome: The primary endpoint was the change in serum androstenedione concentration from baseline to Week 4. A key secondary endpoint was the percent change in glucocorticoid dose from baseline to Week 28.[20]

Drug Interactions

This compound is primarily a substrate of the CYP3A4 enzyme.[12] Co-administration with strong or moderate CYP3A4 inducers can decrease its exposure and may reduce efficacy. Dose adjustments are recommended when used concomitantly with such inducers.[3][12]

Conclusion

This compound presents a targeted pharmacological approach to the management of classic congenital adrenal hyperplasia. Its mechanism as a selective CRF1 receptor antagonist directly addresses the excessive ACTH drive that characterizes the disease, leading to significant reductions in adrenal androgens.[8][11] The clinical data demonstrates its ability to not only control key hormone levels but also to enable a reduction in the daily glucocorticoid burden for patients.[17][16] This profile positions this compound as a significant and innovative advancement in the treatment paradigm for CAH.[14]

References

- 1. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 2. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. FDA Approves New Treatment for Congenital Adrenal Hyperplasia | FDA [fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. crenessity.com [crenessity.com]

- 7. hcplive.com [hcplive.com]

- 8. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 9. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is Crinecerfont used for? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. reference.medscape.com [reference.medscape.com]

- 13. trial.medpath.com [trial.medpath.com]

- 14. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]

- 15. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Future Directions in the Management of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (R)-Crinecerfont's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (R)-Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. The document details the binding affinity of this compound to its target receptor, outlines experimental protocols for its characterization, and illustrates the associated signaling pathways.

Introduction to this compound and the CRF1 Receptor

This compound, also known as NBI-77860, is a non-peptide small molecule that acts as a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] The CRF1 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary, as well as in various regions of the brain, including the cortex and cerebellum.[4][5][6] This receptor plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[2]

Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor activates intracellular signaling cascades, primarily through the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic adenosine monophosphate (cAMP) levels.[5] This signaling cascade ultimately results in the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][5] ACTH, in turn, stimulates the adrenal glands to produce and release cortisol.

In certain pathological conditions, such as classic congenital adrenal hyperplasia (CAH), dysregulation of the HPA axis leads to excessive ACTH secretion and a consequent overproduction of adrenal androgens.[3] By competitively blocking the binding of CRF to the CRF1 receptor, this compound effectively inhibits this signaling pathway, leading to a reduction in ACTH secretion and, consequently, a decrease in adrenal androgen production.[2][3] This mechanism of action makes this compound a targeted therapeutic agent for the management of CAH.[7][8]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the human CRF1 receptor has been determined through various in vitro assays. The following table summarizes the reported quantitative data. It is important to note the variability in reported values, which can be attributed to different experimental conditions, such as the radioligand used, cell line, and assay format.

| Parameter | Value | Species | Assay System | Reference |

| pKi | 8.7 | Human | Displacement of [125I]CRF from CHO cells | J Pharmacol Exp Ther (2002) 301: 322-32[9] |

| pKi | 8.2 | N/A | N/A | Bioorg Med Chem Lett (2010) 20: 7259-64[10] |

| Ki | 240 nM | Human | Displacement of [125I]CRF from CHO cells | Bioorg Med Chem Lett (2004) 14: 2083-2086[9] |

| pIC50 | 7.0 | N/A | CRF-stimulated ACTH production assay | Bioorg Med Chem Lett (2010) 20: 7259-64[10] |

Experimental Protocols

The in vitro characterization of this compound's binding affinity typically involves radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[11] The most common format is a competitive displacement assay.

Radioligand Competitive Binding Assay

This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand for binding to the CRF1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CRF1 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK 293) cells).

-

Radioligand: A high-affinity radiolabeled ligand for the CRF1 receptor, such as [¹²⁵I]-ovine CRF or [³H]-Urocortin.[12][13]

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF) to determine non-specific binding.

-

Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and ligand binding (e.g., Tris-HCl buffer containing MgCl₂, EDTA, and a protease inhibitor cocktail).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.[12]

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human CRF1 receptor to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a multi-well plate, add the following components to each well in the specified order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (for the competition curve).

-

A high concentration of unlabeled CRF (for non-specific binding).

-

Buffer only (for total binding).

-

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Caption: CRF1 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

The in vitro characterization of this compound demonstrates its high affinity and selective antagonism for the CRF1 receptor. Radioligand binding assays are a fundamental tool for quantifying this interaction and understanding the compound's potency. The data generated from these in vitro studies are crucial for the preclinical and clinical development of this compound as a therapeutic agent for disorders characterized by HPA axis dysregulation, such as congenital adrenal hyperplasia. The detailed protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. crenessity.com [crenessity.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. crinecerfont | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Discovery of NBI-77860/GSK561679, a potent corticotropin-releasing factor (CRF1) receptor antagonist with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Crinecerfont: A Preclinical Review of its Effects on the Hypothalamic-Pituitary-Adrenal Axis in Animal Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Crinecerfont (also known as NBI-74788 and SSR125543) is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist. By blocking the action of corticotropin-releasing factor (CRF) at the pituitary level, this compound directly inhibits the secretion of adrenocorticotropic hormone (ACTH), subsequently reducing downstream adrenal androgen production.[1][2][3] This mechanism of action has positioned this compound as a promising therapeutic agent for conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis hyperactivation, most notably congenital adrenal hyperplasia (CAH). This technical guide synthesizes the available preclinical data on the effects of this compound on the HPA axis in animal models, focusing on quantitative outcomes, experimental methodologies, and relevant signaling pathways. While extensive preclinical data for this compound specifically is limited in the public domain, this guide also draws upon findings from other CRF1 receptor antagonists to provide a broader context for its mechanism of action.

Introduction: The Hypothalamic-Pituitary-Adrenal Axis and the Role of CRF1 Receptors

The HPA axis is a critical neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immunity, and circadian rhythms.[4] The signaling cascade is initiated in the hypothalamus with the secretion of CRF, which binds to CRF1 receptors on the anterior pituitary gland.[4] This binding stimulates the synthesis and release of ACTH into the systemic circulation. ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.[4] Glucocorticoids exert negative feedback at the level of the hypothalamus and pituitary to suppress further CRF and ACTH release, thus maintaining homeostasis.

In certain pathological states, such as CAH, dysregulation of the HPA axis leads to excessive ACTH secretion and subsequent overproduction of adrenal androgens. CRF1 receptor antagonists, like this compound, offer a targeted approach to mitigate this overactivity by intervening at a key upstream point in the HPA cascade.[1][2]

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the CRF1 receptor.[2] Its primary mechanism of action involves competitively binding to CRF1 receptors in the anterior pituitary, thereby preventing the endogenous ligand, CRF, from initiating its signaling cascade. This blockade directly leads to a reduction in ACTH secretion.[2] The diminished ACTH levels, in turn, result in decreased stimulation of the adrenal cortex and a subsequent reduction in the synthesis and release of adrenal androgens.[2]

Caption: HPA Axis and this compound's Mechanism of Action.

Effects of this compound on HPA Axis in Animal Models

Preclinical studies in rodent models have been instrumental in characterizing the in vivo effects of this compound on the HPA axis. These studies have investigated its impact under both basal and stressed conditions.

Chronic Administration in a Mouse Model of Unpredictable Chronic Mild Stress (UCMS)

A key study investigated the effects of a five-week treatment with this compound in male BALB/cByJ mice subjected to a seven-week UCMS protocol, a well-established animal model for inducing depressive-like states and HPA axis dysregulation.[5][6]

-

Drug Administration: this compound (formerly SSR125543) was administered intraperitoneally (i.p.) at a dose of 20 mg/kg/day for five weeks.[5][6]

-

Stress Model: Unpredictable Chronic Mild Stress (UCMS) was applied for seven weeks. The protocol involves the repeated and unpredictable exposure of animals to a variety of mild stressors.[5][6]

-

HPA Axis Assessment:

-

Fecal Corticosterone Metabolites: Fecal samples were collected to measure corticosterone metabolites, providing a non-invasive assessment of HPA axis activity over time.[6]

-

Plasma Corticosterone: Blood samples were collected to determine plasma corticosterone levels.[5][6]

-

Dexamethasone Suppression Test: Dexamethasone (0.1 mg/kg, i.p.) was administered to assess the negative feedback sensitivity of the HPA axis.[5][6]

-

Caption: Experimental Workflow for Chronic this compound Study.

The study revealed that under non-stressed (control) conditions, chronic treatment with this compound did not significantly alter HPA axis readouts.[6] This is consistent with findings for other CRF1 receptor antagonists, which generally do not suppress basal HPA axis activity.[6][7] However, in mice subjected to UCMS, this compound treatment led to some paradoxical effects.